3,5-Cyclocholestane
Overview
Description
3,5-Cyclocholestane is a chemical compound with the molecular formula C27H46 . It has a molecular weight of 370.654 . The compound is used in various chemical reactions and has been studied in the context of electrochemical synthesis .
Synthesis Analysis
3,5-Cyclocholestane has been used as a cholesteryl donor in the electrochemical synthesis of glycoconjugates . It has shown similar reactivities to previously studied 3α,5α-cyclocholestan-6β-thioethers . The synthesis of glycoconjugates from different cholesteryl donors has been elaborated in an electrochemical method .Molecular Structure Analysis
The molecular structure of 3,5-Cyclocholestane is represented by the formula C27H46 . It has a molecular weight of 370.654 and a density of 1.0±0.1 g/cm3 .Chemical Reactions Analysis
3,5-Cyclocholestane has been used in the electrochemical synthesis of glycoconjugates . It has been found to be an efficient cholesteryl donor in this process . The compound shows similar reactivities to those of previously studied 3α,5α-cyclocholestan-6β-thioethers .Physical And Chemical Properties Analysis
3,5-Cyclocholestane has a molecular weight of 370.654 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 441.2±12.0 °C at 760 mmHg . The exact mass is 370.359955 and the LogP is 11.52 .Scientific Research Applications
Electrochemical Synthesis of Cholesterol Glycoconjugates : 3α,5α-Cyclocholestan-6β-yl ethers are effective as cholesteryl donors in the electrochemical synthesis of glycoconjugates, showing similar reactivities to other cyclocholestan derivatives (Tomkiel et al., 2015).
Synthesis of Cyclosteroids : Photochemical methods have been used to prepare derivatives of 5β,7β-cyclosteroids from cholesta-4,6-diene, leading to 3- and 4-substituted derivatives of 5β,7β-cyclocholestane (Gassman & Hymans, 1968).
Synthesis of 3α,5α-Cyclosteroid : Lithium dimethylcuprate reacts with 3β-acetoxy-6-nitrocholest-5-ene to give 3α,5α-cyclocholestan-6-one (E)-oxime, a novel synthesis approach for a cyclosteroid (Stiver & Yates, 1983).
Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles : An environmentally friendly protocol for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, using aryl azides and active methylene compounds, highlights the importance of 3,5-Cyclocholestane derivatives in green chemistry (Singh, Sindhu, & Khurana, 2013).
Remote Functionalization Studies : Studies on remote functionalization of 3α,5α-cyclosteroidal substrates, using various solvolysis reactions of cholesteryl tosylate, contribute to the understanding of steroidal compound modifications (Lee, Park, Lee, & Kim, 1981).
properties
IUPAC Name |
2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27-17-20(27)11-15-26(27,5)24(21)13-14-25(22,23)4/h18-24H,6-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSPBGUUVXDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC4C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937973 | |
Record name | 3,5-Cyclocholestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cyclocholestane | |
CAS RN |
17132-01-3 | |
Record name | NSC134928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Cyclocholestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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